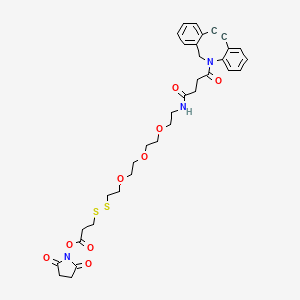

DBCO-PEG3-SS-NHS ester

Description

BenchChem offers high-quality DBCO-PEG3-SS-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-PEG3-SS-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H39N3O9S2 |

|---|---|

Molecular Weight |

697.8 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoate |

InChI |

InChI=1S/C34H39N3O9S2/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-17-43-18-19-44-20-21-45-22-24-48-47-23-15-34(42)46-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38) |

InChI Key |

UAWQWHCVTRBMKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Bioconjugation Architectures: The DBCO-PEG3-SS-NHS Ester System

Executive Summary & Molecular Anatomy

DBCO-PEG3-SS-NHS ester is a high-performance, heterobifunctional crosslinker designed for the development of Antibody-Drug Conjugates (ADCs) and "smart" drug delivery systems. Its architecture integrates three distinct functional modules:

-

Bioorthogonal Targeting (DBCO): Enables copper-free click chemistry.[1][2]

-

Solubility & Spacing (PEG3): Enhances hydrophilicity and reduces steric hindrance.[1]

-

Intracellular Release (SS): A disulfide bridge sensitive to the glutathione (GSH) gradient.[3]

-

Amine Reactivity (NHS): Facilitates rapid conjugation to lysine residues or N-terminal amines.

Physicochemical Properties

| Property | Specification |

| Molecular Weight | ~697.82 Da |

| Formula | C₃₄H₃₉N₃O₉S₂ |

| Solubility | Soluble in DMSO, DMF, DCM.[1] Poor water solubility (requires organic co-solvent). |

| Reactive Groups | NHS Ester (Amine-reactive), DBCO (Azide-reactive) |

| Cleavability | Cleaved by reducing agents (DTT, TCEP, β-Mercaptoethanol, Glutathione) |

| Storage | -20°C, Desiccated, Inert gas (Ar/N₂).[1] Strictly moisture sensitive. |

Structural Logic Diagram

Figure 1: Modular architecture of DBCO-PEG3-SS-NHS ester showing functional segmentation.

Mechanism of Action

The utility of this linker rests on three mechanistic pillars that allow for controlled conjugation and triggered release.

Pillar 1: Aminolysis (The Anchor)

The N-hydroxysuccinimide (NHS) ester reacts with primary amines (

-

Critical Constraint: Hydrolysis competes with aminolysis.[4] At pH 7.0, the half-life is 4–5 hours; at pH 8.6, it drops to ~10 minutes [1].[4]

-

Optimization: Use pH 8.3 for rapid conjugation, but work quickly to outpace hydrolysis.

Pillar 2: SPAAC (The Payload Dock)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes the ring strain of the Dibenzocyclooctyne (DBCO) ring to react with azides without a cytotoxic copper catalyst.[2]

-

Kinetics: The reaction is highly specific and bioorthogonal.[5] The PEG3 spacer is crucial here; it pushes the DBCO group away from the protein surface, increasing the second-order rate constant by reducing steric hindrance [2].

Pillar 3: Disulfide Exchange (The Trigger)

The Disulfide (SS) bond acts as a biological switch.

-

Extracellular Stability: In blood plasma, GSH concentration is low (~5 µM), keeping the linker stable.

-

Intracellular Release: Upon endocytosis, the conjugate encounters cytosolic GSH levels of 1–10 mM (1000x higher).[] Thiol-disulfide exchange cleaves the linker, releasing the payload [3].[]

Experimental Workflow: ADC Construction

This protocol describes the "Linker-First" approach, where the antibody is modified before the payload is attached. This prevents the hydrolysis of the NHS ester during the potentially slower click reaction.

Phase A: Antibody Activation (NHS Reaction)

Reagents: Antibody (1 mg/mL in PBS), DBCO-PEG3-SS-NHS (10 mM in dry DMSO), Desalting Column.

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer (PBS, pH 7.2–8.0). Do not use Tris or Glycine , as they will scavenge the NHS ester.

-

Solubilization: Dissolve the DBCO-PEG3-SS-NHS ester in anhydrous DMSO.

-

Reaction: Add the linker to the antibody solution.

-

Stoichiometry: Use a 10–20 molar excess of linker to antibody.

-

Organic Limit: Keep final DMSO concentration <10% to prevent protein precipitation.

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Purification (Critical): Immediately pass the reaction through a desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated with PBS.

-

Why? This removes unreacted linker and the NHS byproduct. Failure to remove unreacted linker will consume your expensive Azide-Drug in the next step.

-

Phase B: Payload Conjugation (Click Reaction)

Reagents: DBCO-labeled Antibody (from Phase A), Azide-functionalized Drug (10 mM in DMSO).

-

Calculation: Determine the concentration of DBCO groups (using UV absorbance at 309 nm,

). -

Click Reaction: Add Azide-Drug to the DBCO-Antibody.

-

Stoichiometry: Use 2–5 molar excess of Azide-Drug relative to DBCO groups.

-

-

Incubation: Incubate for 4–12 hours at RT or overnight at 4°C. (SPAAC is slower than NHS coupling).

-

Final Purification: Remove excess free drug using Size Exclusion Chromatography (SEC) or extensive dialysis.

Workflow Visualization

Figure 2: Two-step sequential conjugation strategy preventing NHS hydrolysis and ensuring purity.

Intracellular Cleavage Mechanism

The efficacy of an ADC built with this linker depends on the "GSH Switch."

-

Internalization: The ADC binds its target antigen and is endocytosed.

-

Trafficking: The vesicle fuses with lysosomes.

-

Reduction: The high concentration of reduced Glutathione (GSH) attacks the disulfide bond.

-

Release: The bond severs, releasing the payload (modified with a thiol handle) into the cytosol to exert its cytotoxic effect.

Figure 3: The Glutathione (GSH) mediated cleavage pathway releasing the active drug.

Troubleshooting & Critical Parameters

Hydrolysis Management

The NHS ester is the most unstable component.

-

Symptom: Low conjugation efficiency (low Drug-to-Antibody Ratio, DAR).

-

Cause: Moisture in the linker vial or old buffer.

-

Solution: Equilibrate the linker vial to room temperature before opening to prevent condensation. Use freshly prepared buffers.

Aggregation

DBCO is hydrophobic.

-

Symptom: Precipitate forms upon adding linker to antibody.

-

Solution: Ensure the PEG spacer is sufficient (PEG3 is usually adequate, but PEG4/5 exists). Add the linker slowly while vortexing. Do not exceed 10% DMSO/DMF in the final aqueous mixture.

Stoichiometry

-

Issue: Over-labeling affects antibody affinity.

-

Control: Titrate the NHS linker input (e.g., 5x, 10x, 20x) and measure DAR via LC-MS or HIC (Hydrophobic Interaction Chromatography) to find the optimal window (usually DAR 2–4).

References

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

-

Royal Society of Chemistry. The effects of buffer, pH, and temperature upon SPAAC reaction rates. Org.[7] Biomol. Chem., 2017.[3][8] Retrieved from

-

National Institutes of Health (NIH). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharm Sin B., 2021.[3][5] Retrieved from

-

BroadPharm. DBCO Azide Ligation Protocol. Retrieved from

-

Vector Laboratories. Copper-Free Click Chemistry (SPAAC) Technical Guide. Retrieved from

Sources

- 1. DBCO-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. vectorlabs.com [vectorlabs.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

Precision Release: A Technical Guide to Cleavable Linkers in Bioconjugation

Introduction: The Stability-Release Paradox

In the engineering of Antibody-Drug Conjugates (ADCs) and other bioconjugates, the linker is not merely a passive tether; it is a functional logic gate. The fundamental challenge of linker design is the Stability-Release Paradox : the construct must remain perfectly stable in systemic circulation (pH 7.4, low reducing potential) to prevent off-target toxicity, yet rapidly and efficiently disintegrate upon internalization into the target cell (lysosomal pH 4.5–5.0, high enzymatic activity).

Cleavable linkers address this by exploiting specific physiological differentials between the extracellular space and the intracellular tumor microenvironment. This guide provides a technical deep-dive into the chemistries that enable this "precision release," focusing on the industry-standard enzymatic pathways and the critical role of self-immolative spacers.

Mechanistic Classification of Cleavage

Enzymatic Cleavage (The Gold Standard)

Enzymatic linkers utilize the high concentration of lysosomal proteases in tumor cells. They are currently the dominant class in clinical ADCs (e.g., Brentuximab vedotin, Polatuzumab vedotin) due to their superior plasma stability compared to chemically labile linkers.

-

The Valine-Citrulline (Val-Cit) Dipeptide:

-

Trigger: Cathepsin B, a cysteine protease highly upregulated in many metastatic cancers.

-

Mechanism: Cathepsin B recognizes the Val-Cit motif and cleaves the amide bond at the C-terminus of the Citrulline residue.[1]

-

The Steric Problem: Direct attachment of a bulky cytotoxic payload (like MMAE) to the Citrulline hinders enzyme access.

-

The Solution (PAB Spacer): A para-aminobenzyl (PAB) carbamate spacer is inserted between the dipeptide and the payload.[2] Cathepsin B cleaves the Cit-PAB bond.[1][3] This exposes an aniline on the PAB group, which triggers a spontaneous 1,6-elimination (self-immolation), releasing carbon dioxide, the azaquinone methide by-product, and the free, unmodified drug [1].

-

-

Val-Ala vs. Val-Cit: Recent trends favor Valine-Alanine (Val-Ala) linkers. While Val-Cit is the historical standard, it is hydrophobic and prone to aggregation at high Drug-Antibody Ratios (DAR). Val-Ala is less hydrophobic, allowing for DARs up to 7.4 with reduced aggregation, while maintaining comparable cleavage efficiency [2].[4]

Chemical Cleavage[6]

-

Disulfide Linkers (Redox-Sensitive):

-

Trigger: The Glutathione (GSH) concentration gradient.[5][6] Intracellular GSH levels (1–10 mM) are ~1000x higher than extracellular plasma levels (2–20 µM).

-

Tuning Stability: The kinetics of disulfide exchange can be modulated by steric hindrance. Adding methyl groups adjacent to the disulfide bond (as seen in the evolution from DM1 to DM4 payloads) significantly increases plasma stability by preventing premature reduction [3].

-

-

Acid-Labile Linkers (pH-Sensitive):

-

Trigger: Hydrazones or carbonates that hydrolyze in the acidic endosome/lysosome (pH 4.5–6.0).[5]

-

Status: Largely falling out of favor due to slow non-specific hydrolysis in blood (pH 7.4), leading to higher systemic toxicity compared to enzymatic linkers.

-

Visualization: The Self-Immolation Cascade

The following diagram illustrates the precise molecular events following lysosomal internalization of a Val-Cit-PAB-MMAE conjugate.

Figure 1: The activation pathway of a Val-Cit-PAB linker. Note that the 1,6-elimination step is spontaneous and requires no enzyme, ensuring the release of the native drug structure.

Strategic Design Parameters

When selecting a cleavable linker, quantitatively assess these parameters:

| Parameter | Val-Cit-PAB (Enzymatic) | Disulfide (Redox) | Hydrazone (Acidic) |

| Plasma Stability (t1/2) | High (>10 days) | Moderate (Tunable via sterics) | Low to Moderate |

| Release Trigger | Cathepsin B (Lysosome) | Glutathione (Cytosol) | pH < 6.0 (Endosome) |

| Aggregation Risk | High (Hydrophobic) | Low | Low |

| Bystander Effect | Yes (Releases neutral drug) | Yes (If drug is neutral) | Variable |

| Primary Indication | Solid Tumors & Hematological | Hematological | Historical (AML) |

Experimental Protocol: Cysteine Conjugation of Val-Cit-PAB-MMAE

Objective: Conjugate a Maleimide-functionalized cleavable linker (mc-Val-Cit-PAB-MMAE) to a monoclonal antibody via reduced interchain disulfides.

Prerequisites:

-

IgG1 Antibody (Concentration > 5 mg/mL).

-

mc-Val-Cit-PAB-MMAE (10 mM in DMSO).

-

TCEP (Tris(2-carboxyethyl)phosphine) reducing agent.

Step-by-Step Methodology

-

Partial Reduction (Activation):

-

Dilute mAb to 5 mg/mL in PBS (pH 7.4) + 1 mM EDTA.

-

Add TCEP at a molar ratio of 2.5:1 (TCEP:mAb) to target a DAR of ~4.

-

Scientific Rationale: This specific ratio targets the hinge region disulfides, which are more solvent-accessible than buried intra-domain disulfides.

-

Incubate at 37°C for 90 minutes.

-

-

Conjugation (Michael Addition):

-

Cool the reduced mAb to room temperature.

-

Immediately add mc-Val-Cit-PAB-MMAE at a molar ratio of 8:1 (Drug:mAb). Ensure DMSO content remains <10% to prevent protein precipitation.

-

Scientific Rationale: Maleimides react specifically with free thiols at pH 7.0–7.4. Higher pH (>8.0) increases the risk of hydrolysis or non-specific amine reactivity.

-

Incubate for 60 minutes at room temperature.

-

-

Quenching:

-

Add N-acetylcysteine (20-fold excess over linker) to neutralize unreacted maleimide-linker.

-

-

Purification:

-

Perform buffer exchange using a desalting column (e.g., PD-10 or Zeba Spin) into formulation buffer (e.g., Histidine-Trehalose pH 6.0) to remove free drug and organic solvent.

-

-

Validation (Self-Validating QC):

-

HIC (Hydrophobic Interaction Chromatography): Analyze the DAR distribution (D0, D2, D4, D6, D8 species). The peak shift correlates with the hydrophobicity of the Val-Cit linker.

-

SEC (Size Exclusion Chromatography): Ensure aggregate levels are <5%.

-

Visualization: Conjugation Workflow

Figure 2: Workflow for cysteine-based conjugation of cleavable linkers.

References

-

Creative Biolabs. Disulfide Linker Synthesis Service. Retrieved from [Link]

-

National Institutes of Health (NIH). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Storage and Handling of DBCO-PEG3-SS-NHS Ester

For researchers, scientists, and drug development professionals embarking on the precise art of bioconjugation, the DBCO-PEG3-SS-NHS ester is a cornerstone reagent. This heterobifunctional crosslinker is ingeniously designed with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a cleavable disulfide bond, a hydrophilic polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1][2][3] Its utility in creating antibody-drug conjugates (ADCs), targeted drug delivery systems, and sophisticated molecular probes is unparalleled.[3] However, unlocking its full potential hinges on a meticulous understanding of its storage and handling, where the stability of each functional group is paramount.

This guide provides a comprehensive, field-proven framework for the optimal storage and handling of DBCO-PEG3-SS-NHS ester, ensuring reproducibility and success in your downstream applications.

The Molecular Architecture and its Implications

Understanding the inherent properties of each functional moiety within the DBCO-PEG3-SS-NHS ester is fundamental to its correct handling.

Caption: Functional components of the DBCO-PEG3-SS-NHS ester crosslinker.

-

DBCO Group: Enables strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that does not require a cytotoxic copper catalyst.[4]

-

PEG3 Spacer: A short polyethylene glycol chain that enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance.[1][5]

-

Disulfide Bond: A cleavable linker that can be reduced by agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of conjugated molecules under specific conditions.[1][5][6]

-

NHS Ester: A highly reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins.[1][7]

Storage: Preserving Reactivity

The DBCO-PEG3-SS-NHS ester is a moisture-sensitive compound, and its long-term stability is critically dependent on proper storage conditions. The NHS ester is particularly susceptible to hydrolysis.[8]

| Form | Storage Temperature | Duration | Rationale & Key Considerations |

| Solid (Lyophilized Powder) | -20°C | Up to 3 years[3][9] | Minimizes hydrolysis of the NHS ester and degradation of the DBCO group. It is crucial to store the vial in a desiccator to protect it from moisture.[10] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][8] |

| In Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Up to 1 year[9] | While convenient, storage in solution increases the risk of degradation. The solvent must be of high purity and anhydrous. Older or impure DMF can contain amine contaminants that will react with the NHS ester.[11] It is best practice to prepare stock solutions fresh before use.[8][12] |

| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | 1 to 3 months[3][12] | For shorter-term storage, -20°C is acceptable, but the risk of degradation is higher than at -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid multiple freeze-thaw cycles and exposure to moisture.[4] |

Handling and Reconstitution: A Step-by-Step Protocol

Meticulous handling is essential to prevent the degradation of this reagent. The primary concern is the hydrolysis of the NHS ester, which is accelerated by moisture and alkaline pH.[7][13]

Protocol for Reconstitution

-

Equilibration: Before opening, allow the vial of solid DBCO-PEG3-SS-NHS ester to warm to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing inside the vial.[4][8]

-

Solvent Selection: Use a high-purity, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][12] Ensure the solvent is fresh and stored under an inert atmosphere.

-

Reconstitution: Add the desired volume of anhydrous solvent to the vial to create a concentrated stock solution (e.g., 10 mM). Gently vortex or pipette to ensure complete dissolution.

-

Immediate Use: It is strongly recommended to use the reconstituted solution immediately.[8] Do not store aqueous solutions of the crosslinker.

-

Storage of Unused Solution: If immediate use of the entire stock is not possible, aliquot the solution into single-use vials, purge with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -80°C.[4]

The Chemistry of Stability and Reactivity: A Deeper Dive

A nuanced understanding of the competing reactions is crucial for designing successful conjugation experiments.

The Vulnerability of the NHS Ester: Hydrolysis vs. Aminolysis

The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution.[14] However, in aqueous solutions, water can also act as a nucleophile, leading to the hydrolysis of the NHS ester and rendering it inactive for conjugation.[7][15]

Caption: Competing reactions of the NHS ester moiety.

The rate of both aminolysis and hydrolysis is pH-dependent. As the pH increases, the rate of hydrolysis accelerates significantly.[7][13]

| pH | Temperature (°C) | Half-life of NHS Ester in Aqueous Solution |

| 7.0 | 0 | 4-5 hours[7][13] |

| 8.6 | 4 | 10 minutes[7][13] |

| 9.0 | Room Temperature | Minutes[14][16] |

While a higher pH increases the rate of the desired aminolysis reaction, it dramatically shortens the half-life of the NHS ester. Therefore, a compromise is necessary. Most NHS ester conjugations are performed in buffers at a pH of 7.2 to 8.5.[7]

The Stability of the Disulfide Bond

The disulfide bond is stable under typical conjugation conditions but can be readily cleaved by reducing agents.[5] This cleavage is a thiol-disulfide exchange reaction.[17]

-

Common Reducing Agents: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine), and β-mercaptoethanol.

-

Mechanism: The reducing agent's thiol groups attack the disulfide bond, leading to its reduction and the formation of two free thiols.[6]

It is imperative to avoid reducing agents in buffers during the conjugation and purification steps unless cleavage is intended.

Recommended Buffers and Reaction Conditions

The choice of buffer is critical for successful conjugation.

-

Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate buffers at a pH of 7.2-8.5 are ideal.[7][18]

-

Buffers to Avoid:

Safety and Handling Precautions

As with all chemical reagents, appropriate safety measures should be taken.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[21][22]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood, especially when working with the solid form or concentrated solutions.[21]

-

Disposal: Dispose of the reagent and any contaminated materials in accordance with local regulations.

Conclusion

The DBCO-PEG3-SS-NHS ester is a powerful tool in bioconjugation, but its efficacy is inextricably linked to its proper storage and handling. By understanding the unique chemical properties of each of its functional groups—the moisture-sensitive NHS ester, the reductively cleavable disulfide bond, and the bioorthogonal DBCO group—researchers can mitigate degradation and ensure the success of their experiments. Adherence to the principles of anhydrous conditions, appropriate storage temperatures, and careful buffer selection will pave the way for reproducible and high-yield conjugations.

References

-

AxisPharm. (n.d.). DBCO-PEG3-SS-NHS. Retrieved from [Link]

-

Bio-Synthesis. (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. Retrieved from [Link]

-

W/B Crosslinker. (2022, May 18). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]

-

Creative Biolabs. (n.d.). DBCO-PEG3-SS-NHS (CAT#: ADC-L-905). Retrieved from [Link]

-

Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

-

Creative Biolabs. (n.d.). DBCO-PEG3-SS-NHS Ester (CAT#: WJY-0323-LS106). Retrieved from [Link]

- Pace, C. N., Grimsley, G. R., Thomson, J. A., & Barnett, B. J. (1988). Disulfide bonds and the stability of globular proteins. Journal of Biological Chemistry, 263(24), 11820-11825.

-

Regulations.gov. (n.d.). SAFETY DATA SHEET CROSSLINKER. Retrieved from [Link]

-

MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. Retrieved from [Link]

-

Wikipedia. (n.d.). Disulfide. Retrieved from [Link]

- Creighton, T. E. (1994). Disulfide Bonds and Protein Folding. Biochemistry, 33(25), 7777-7788.

-

ResearchGate. (2019, October 22). Optimal Conditions for DBCO-azide Reaction?. Retrieved from [Link]

- Siwawannapong, K., Wu, Z., Ngo, Q. T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry.

-

BroadPharm. (n.d.). DBCO-PEG4-NHS Ester. Retrieved from [Link]

Sources

- 1. DBCO-PEG3-SS-NHS | AxisPharm [axispharm.com]

- 2. DBCO-PEG3-SS-NHS - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. DBCO-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. DBCO-PEG3-NHS ester | TargetMol [targetmol.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. researchgate.net [researchgate.net]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 17. Disulfide - Wikipedia [en.wikipedia.org]

- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 19. broadpharm.com [broadpharm.com]

- 20. docs.aatbio.com [docs.aatbio.com]

- 21. files.ekmcdn.com [files.ekmcdn.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

Technical Guide: DBCO-PEG3-SS-NHS Ester Safety and Handling

Executive Summary

DBCO-PEG3-SS-NHS ester is a high-value heterobifunctional crosslinker designed for the creation of cleavable Antibody-Drug Conjugates (ADCs) and reversible bioconjugates. Its architecture integrates three functional distinct modules:

-

NHS Ester: Amine-reactive moiety for conjugation to lysine residues or N-termini.

-

DBCO (Dibenzocyclooctyne): Copper-free click chemistry handle for bioorthogonal conjugation to azides.[1][2]

-

Disulfide (SS) Linker: A redox-sensitive bridge designed for intracellular cleavage by glutathione (GSH).

This guide addresses the operational safety (preserving reagent integrity) and handling protocols required to ensure high-efficiency conjugation and validated cleavage.

Chemical Stability & Storage (The "Handling" Safety)

The primary risk in handling DBCO-PEG3-SS-NHS is not acute toxicity to the operator, but hydrolytic degradation of the NHS ester and oxidative degradation of the strained cyclooctyne ring.

Critical Storage Parameters

| Parameter | Specification | Causality / Rationale |

| Temperature | -20°C | Arrhenius kinetics; slows spontaneous hydrolysis and ring strain release. |

| Atmosphere | Inert Gas (N₂/Ar) | Oxygen can slowly oxidize the disulfide; moisture hydrolyzes the NHS ester. |

| Moisture | Strictly Anhydrous | NHS esters hydrolyze in minutes at pH >8.0 in water.[3][4] Store over desiccant. |

| Light | Dark / Amber Vial | DBCO is sensitive to UV light, which can degrade the strained alkyne. |

Reconstitution Protocol (Self-Validating)

-

Solvent Choice: Anhydrous DMSO or DMF.[3]

-

Validation: Visual inspection. The solution should be clear. If precipitant forms immediately upon water addition, the reagent may have polymerized or hydrolyzed.

-

Best Practice: Reconstitute immediately before use . Do not store stock solutions of NHS esters for >24 hours, even at -20°C.

Operational Protocol: Conjugation Workflow

This protocol describes the "Standard Flow": Labeling a protein (Antibody) with the linker, followed by a Click reaction.

Step 1: Protein Preparation (NHS Reaction)

Objective: Attach the linker to the antibody via Lysine residues.

-

Buffer: PBS or HEPES, pH 7.2 – 8.0.

-

Critical Warning:NO Primary Amines. Avoid Tris, Glycine, or BSA. These will act as scavenger nucleophiles and neutralize the NHS ester immediately [1].

-

-

Stoichiometry: 10–20 molar excess of Linker to Protein.[5]

-

Reaction Time: 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

Step 2: Purification (The "Clean" Handoff)

Unreacted linker must be removed before the Click reaction to prevent "free linker" from consuming the Azide payload.

-

Method: Zeba™ Spin Desalting Columns or Dialysis (MWCO 7k-10k).

Step 3: Copper-Free Click Reaction (SPAAC)

Objective: Conjugate the Azide-labeled payload (Drug/Fluorophore) to the DBCO-Antibody.

-

Condition: Aqueous buffer (PBS), pH 7.4. No catalyst required.[1]

-

Stoichiometry: 1.5 – 3.0 molar excess of Azide-Payload to DBCO-Antibody.

-

Incubation: 4–12 hours at 4°C or 2–4 hours at RT.

Workflow Visualization

Caption: Figure 1. Sequential conjugation workflow ensuring removal of hydrolyzed NHS byproducts prior to the high-value Click reaction.

Quality Control & Troubleshooting

To ensure scientific integrity, you must validate the Degree of Labeling (DOL).

Spectroscopic Validation

DBCO has a distinct absorbance signature that allows for non-destructive quantification.

-

Extinction Coefficient (

): ~12,000 M⁻¹cm⁻¹ [2].[2][5][6] -

Correction Factor (CF): DBCO absorbs slightly at 280 nm.[2][7] The correction factor is typically 1.09 (range 1.05–1.1 depending on vendor) [3].

Calculation for Protein Concentration:

Calculation for DOL:

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low DOL (<1.0) | NHS Hydrolysis | Ensure Linker stock is fresh/anhydrous. Check Buffer pH (must be <8.5). |

| Low DOL (<1.0) | Buffer Interference | Ensure buffer is Amine-Free (No Tris/Glycine). |

| Precipitation | Over-labeling | Reduce molar excess of linker. Hydrophobic DBCO can aggregate proteins. |

| No Click Reaction | Oxidized DBCO | Check storage. DBCO ring may have opened if exposed to light/heat. |

Mechanism of Action: Intracellular Cleavage

The "SS" (Disulfide) moiety is the safety switch. It is stable in blood plasma but cleaves in the cytosol.

The Glutathione (GSH) Trigger[8][9]

-

Extracellular (Plasma): GSH concentration is low (~5 µM).[8] The disulfide bond remains stable, keeping the drug attached to the antibody [4].[]

-

Intracellular (Cytosol): GSH concentration is high (1–10 mM).[8]

-

Mechanism: Thiol-disulfide exchange.[10] The free thiol of GSH attacks the disulfide linker, releasing the payload.[]

Cleavage Pathway Diagram

Caption: Figure 2. Mechanism of intracellular release triggered by high cytosolic Glutathione (GSH) concentrations.[8]

Safety & Toxicology (HSE)

While the biological payload (e.g., MMAE, Doxorubicin) often dictates the toxicity profile of the final conjugate, the linker itself requires standard chemical hygiene.

-

Hazard Classification: Irritant (Skin/Eye).

-

PPE: Nitrile gloves, safety goggles, lab coat.

-

Disposal: As hazardous chemical waste. If conjugated to a cytotoxin, dispose of as Cytotoxic Waste .

-

Emergency: In case of skin contact, wash with soap and water. NHS esters are reactive; prolonged contact can result in sensitization.

References

-

National Institutes of Health (PMC). Antibody–drug conjugates: Recent advances in linker chemistry. (Discusses GSH cleavage mechanism). Available at: [Link]

Sources

- 1. DBCO-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]

Methodological & Application

Application Note: DBCO-PEG3-SS-NHS Ester Conjugation & Cleavage Protocols

Introduction & Strategic Utility

The DBCO-PEG3-SS-NHS ester is a sophisticated heterobifunctional crosslinker designed for "smart" bioconjugation.[1] Unlike standard linkers, this molecule incorporates three distinct functional modules that drive its specific utility in drug delivery and proteomics:

-

NHS Ester: Reacts efficiently with primary amines (

) on Lysine residues or N-termini.[1][2] -

DBCO (Dibenzocyclooctyne): Enables Copper-free Click Chemistry (SPAAC) with azides, critical for in vivo biocompatibility (avoiding toxic Cu(I) catalysts).[1][3][4]

-

SS (Disulfide Bond): The "intelligence" of the linker.[1] It is stable in extracellular environments (oxidizing) but cleaves rapidly in the intracellular cytosol (reducing, high Glutathione), allowing for the controlled release of payloads.[1]

Primary Applications:

-

Cleavable ADCs: Releasing cytotoxic drugs only after internalization into tumor cells.[1]

-

Reversible Immobilization: Capturing biomolecules on beads/chips and eluting them under mild reducing conditions.[1]

Mechanism of Action

The workflow involves two conjugation steps followed by a conditional release step.[1]

Chemical Pathway Diagram[1]

Figure 1: The three-stage lifecycle of the linker: Amine conjugation, Azide-Click coupling, and Reductive Cleavage.[1][5]

Critical Experimental Parameters (The "Why" behind the "How")

| Parameter | Optimal Condition | Scientific Rationale |

| Buffer pH | 8.0 – 8.3 | NHS esters react with deprotonated amines.[1] At pH < 7, amines are protonated ( |

| Buffer Composition | PBS, HEPES, Bicarbonate | CRITICAL: Avoid buffers with primary amines (Tris, Glycine).[1] These will act as scavenger nucleophiles and permanently quench the linker.[1] |

| Solvent | Anhydrous DMSO/DMF | NHS esters are moisture-sensitive.[1][2][6] Hydrolysis is the main competitor to conjugation.[1] Stock solutions must be prepared immediately before use.[1] |

| Stoichiometry | 5x – 20x Molar Excess | A high local concentration of linker drives the reaction kinetics against the hydrolysis clock.[1] |

| Reductants | None (Initially) | Avoid DTT or TCEP during the conjugation and click phases; they will prematurely cleave the "SS" bond. |

Detailed Protocol: Amine Conjugation

Phase A: Preparation

-

Protein Preparation: Buffer exchange your protein (Antibody/Enzyme) into PBS (pH 7.4) or 100 mM Sodium Bicarbonate (pH 8.3) .[1]

-

Linker Stock: Dissolve DBCO-PEG3-SS-NHS ester in anhydrous DMSO to a concentration of 10 mM .

-

Caution: Do not store this stock for long periods. Prepare fresh.

-

Phase B: Conjugation Reaction[1]

-

Calculate the volume of linker required for a 10-fold molar excess (or 20-fold for dilute proteins <1 mg/mL).[1]

-

Add the linker solution to the protein dropwise while gently vortexing.[1]

-

Solvent Limit: Ensure final DMSO concentration is < 10% (v/v) to prevent protein denaturation.[1]

-

-

Incubate:

-

Room Temperature: 30–60 minutes (preferred for fast kinetics).

-

4°C: Overnight (preferred for labile proteins).

-

-

Quench (Optional): Add Tris-HCl (1 M, pH 8.0) to a final concentration of 50 mM. Incubate for 10 mins. This terminates the reaction by consuming remaining NHS esters.[1][4]

Phase C: Purification

Remove unreacted linker and hydrolyzed byproducts.[1]

-

Method: Size Exclusion Chromatography (e.g., PD-10 columns) or Dialysis.[1]

-

Elution Buffer: PBS (pH 7.4). Note: DBCO is stable in PBS.[1][3]

Quality Control & Characterization

You must validate that the DBCO is attached before proceeding to the Click reaction.[1]

UV-Vis Quantitation (Degree of Labeling)

DBCO has a distinct absorbance signature.[1]

- DBCO: 309 nm[1][7][8]

-

(DBCO): 12,000

-

Correction Factor (CF): DBCO absorbs slightly at 280 nm.[1][3][4]

.[1]

Calculation:

-

Measure

and -

Calculate Protein Concentration (

): -

Calculate DOL (DBCO per Protein):

[1]

Functional Cleavage Assay (Validation of "SS")

To prove the linker is functional and cleavable (simulating cytosolic release), perform this assay.

Protocol

-

Take an aliquot of your Protein-SS-DBCO-Payload conjugate.[1]

-

Add DTT (Dithiothreitol) to a final concentration of 20–50 mM .[1]

-

Incubate at 37°C for 30 minutes .

-

Analysis:

-

HPLC/MS: Look for the mass shift corresponding to the loss of the payload.[1]

-

SDS-PAGE: If the payload is large (e.g., another protein), the band will shift to a lower molecular weight.[1] If the payload is a fluorophore, run the gel without staining; the fluorescent band should disappear from the protein weight (or run to the dye front).[1]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low DOL (< 1.0) | Hydrolysis of NHS ester | Ensure DMSO is anhydrous. Use fresh linker. Increase pH to 8.3. |

| Protein Precipitation | Too much organic solvent | Keep DMSO < 10%.[1] Add linker slower. |

| No Click Reaction | DBCO oxidation | DBCO is sensitive to oxidation over time.[1][4] Store conjugates at -20°C. Avoid azides in storage buffers (NaN3 reacts with DBCO!).[1] |

| Premature Cleavage | Reducing agents in buffer | Ensure starting buffers are free of DTT, TCEP, or Mercaptoethanol.[1] |

References

-

National Institutes of Health (PMC). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments.[1] Available at: [Link][1]

Sources

- 1. interchim.fr [interchim.fr]

- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Evaluation of a Reducible Disulfide Linker for Siderophore-mediated Delivery of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

strain-promoted alkyne-azide cycloaddition (SPAAC) protocol

Application Note: High-Fidelity Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protocols

Executive Summary & Mechanistic Grounding

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) represents the evolution of "click chemistry" from a copper-dependent process to a bioorthogonal standard compatible with living systems. Unlike the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which relies on cytotoxic Cu(I) to activate the terminal alkyne, SPAAC utilizes the potential energy stored in the bond angle distortion of a cyclooctyne ring to lower the activation energy barrier (

The Mechanistic Driver:

In a standard linear alkyne, the bond angle is

Why This Matters:

-

Zero Cytotoxicity: Elimination of copper allows for live-cell labeling and in vivo targeting.[1][2]

-

Stoichiometric Control: No chelating ligands or reducing agents are required, simplifying purification.

Strategic Reagent Selection: The "Why" Behind the Choice

Not all cyclooctynes are created equal. The choice between DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne) dictates experimental success based on kinetics and hydrophobicity.

Comparative Kinetics & Properties Table

| Reagent | Structure Type | Rate Constant ( | Hydrophobicity | Primary Application |

| OCT | First Gen Cyclooctyne | 0.0012 | Low | Historical Reference (Slow) |

| DBCO (ADIBO) | Dibenzo-fused | 0.3 – 1.0 | High | ADCs, Protein-Small Molecule |

| BCN | Bicyclic fused | 0.14 – 0.29 | Moderate | Live Cell Imaging, Intracellular |

| DIBO | Dibenzo-fused | 0.05 – 0.1 | High | Surface Labeling |

Expert Insight:

-

The Hydrophobicity Trap: DBCO is the fastest readily available reagent, but its fused benzene rings make it highly hydrophobic. It often recruits serum albumin (BSA/HSA) in complex media, leading to high background. Recommendation: If working in serum or cytosolic environments, use BCN or PEGylated-DBCO variants to reduce non-specific binding.

-

Kinetics Nuance: DBCO reacts faster with aliphatic azides (common in biomolecule linkers), while BCN often shows superior kinetics with aromatic azides.

Protocol A: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

Objective: Site-specific conjugation of a drug-linker payload to a monoclonal antibody (mAb).

Materials:

-

mAb (Concentration > 2 mg/mL in PBS, pH 7.4).[1]

-

NHS-PEG4-DBCO (Heterobifunctional linker).

-

Azide-functionalized Payload (Drug-N3).

-

Desalting Columns (e.g., Zeba Spin, 7K MWCO).

-

DMSO (Anhydrous).

Workflow Diagram (Graphviz):

Caption: Step-wise synthesis of Antibody-Drug Conjugates using DBCO-Azide click chemistry. Note the intermediate purification step to prevent free linker interference.

Detailed Methodology:

-

DBCO Activation (Lysine Modification):

-

Dissolve NHS-PEG4-DBCO in anhydrous DMSO to 10 mM.

-

Add linker to mAb solution at a 10-20 molar excess . Note: Do not exceed 5-10% DMSO final volume to prevent mAb denaturation.

-

Incubate for 60 minutes at Room Temperature (RT).

-

Checkpoint: Measure A280 (Protein) and A309 (DBCO). Calculate the Degree of Labeling (DOL) using the extinction coefficient of DBCO (

M

-

-

Intermediate Purification (Critical):

-

Remove unreacted NHS-DBCO using a desalting column equilibrated with PBS. Failure to do this will result in the drug reacting with free linker, creating small molecule contaminants that are hard to remove later.

-

-

SPAAC Conjugation:

-

Add Azide-functionalized payload to the DBCO-mAb.[1] Use a 1.5 to 2-fold molar excess of Azide per DBCO group (calculated from step 1).

-

Incubate 4–16 hours at 4°C or 2 hours at RT.

-

Self-Validation: Monitor the decrease in absorbance at 309 nm. As the triazole forms, the characteristic DBCO peak disappears.

-

-

Final Purification:

-

Perform Size Exclusion Chromatography (SEC) to remove excess free drug.

-

Protocol B: Metabolic Oligosaccharide Engineering (Live Cell Imaging)

Objective: Visualize cell-surface glycans by metabolically incorporating an azide-sugar followed by SPAAC labeling.

Materials:

-

Ac4ManNAz (Tetraacetylated N-azidoacetyl-D-mannosamine).

-

Adherent cells (e.g., HeLa, CHO).

-

DBCO-Fluorophore (e.g., DBCO-Cy5).

-

Fixative (4% Paraformaldehyde), optional.

Pathway Diagram (Graphviz):

Caption: The metabolic route of Ac4ManNAz from media supplementation to cell surface display and subsequent bioorthogonal labeling.

Detailed Methodology:

-

Metabolic Labeling:

-

Seed cells and grow to 70% confluency.

-

Treat cells with 25–50 µM Ac4ManNAz in culture media for 24–48 hours.

-

Control: Treat a separate set of cells with DMSO vehicle only (Negative Control).

-

-

Wash Step (Background Reduction):

-

SPAAC Reaction:

-

Prepare labeling solution: 10–20 µM DBCO-Cy5 in Opti-MEM or PBS.

-

Incubate cells for 30–60 minutes at 37°C.

-

Note: Longer incubations increase signal but also increase background endocytosis of the dye.

-

-

Fixation and Imaging:

-

Wash cells 3x with PBS.

-

Fix with 4% PFA for 15 minutes (if not imaging live).

-

Image using Confocal Microscopy (Ex/Em appropriate for Cy5).

-

Troubleshooting & Optimization (The "Sticky" Problem)

Issue: High background signal in serum-containing media. Cause: DBCO is highly hydrophobic. It binds to the hydrophobic pockets of Albumin (BSA/HSA). Solution:

-

Switch Reagents: Use BCN-fluorophores or Sulfo-DBCO (sulfonated linker) which are significantly less hydrophobic.

-

Quenching: If high background persists, perform a short wash with 500 µM free Azide-PEG-amine to "block" unreacted DBCO sites on the surface before imaging (though this is rarely needed if washing is sufficient).

-

Buffer Additives: Include 0.1% Tween-20 during wash steps (for fixed cells) to strip non-covalent interactions.

Issue: Low Conjugation Yield. Cause: Steric hindrance or oxidized azides. Solution:

-

Linker Length: Ensure the DBCO linker (e.g., PEG4 vs PEG13) is long enough to overcome the protein hydration shell.

-

Concentration: SPAAC is second-order kinetics. Increasing the concentration of the reactants (if solubility permits) exponentially increases the rate. Keep protein concentration >2 mg/mL during the reaction.

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[5][6][7] Journal of the American Chemical Society, 126(46), 15046–15047. [Link]

-

Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422–9425.[7] [Link]

-

Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azides. Accounts of Chemical Research, 44(9), 805–815. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. broadpharm.com [broadpharm.com]

- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

quenching unreacted DBCO-PEG3-SS-NHS ester

Application Note: Strategic Quenching of Unreacted DBCO-PEG3-SS-NHS Ester

Introduction & Mechanistic Overview

The DBCO-PEG3-SS-NHS ester is a high-value heterobifunctional linker designed for the construction of cleavable Antibody-Drug Conjugates (ADCs) and reversible proteomic probes. Its utility relies on three distinct functional components, each requiring specific chemical management:

-

NHS Ester (N-hydroxysuccinimide): An amine-reactive "warhead" that conjugates to lysine residues or N-termini.[1]

-

DBCO (Dibenzocyclooctyne): A bioorthogonal handle for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

-

SS (Disulfide Unit): A reduction-sensitive "fuse" that allows payload release in the cytosolic reducing environment (high glutathione).

The Challenge: Improper quenching of this molecule leads to two failure modes:

-

Cross-linking/Aggregation: Unquenched NHS esters can react with amines on neighboring proteins.

-

Premature Cleavage: Using incorrect quenching buffers (e.g., those containing thiols) will sever the disulfide bond, destroying the conjugate before use.

-

DBCO Degradation: While stable, free DBCO groups can slowly oxidize or react with intracellular azides if not capped or utilized.

This guide details the Dual-Quenching Strategy : first neutralizing the NHS ester after protein activation, and optionally capping the DBCO moiety after payload clicking.

Critical Reagents & Chemical Logic

The selection of a quenching agent determines the final surface chemistry of your conjugate.

Table 1: Quenching Agent Selection Matrix

| Target Group | Quenching Agent | Chemical Consequence | Recommended Use Case |

| NHS Ester | Tris (1 M, pH 8.0) | Adds a hydrophilic Tris cap. | Preferred. Increases solubility; prevents aggregation.[3] |

| NHS Ester | Glycine (1 M, pH 8.0) | Adds a carboxyl group (-COOH). | Use if a negative charge shift is desired. Avoid if pI is critical. |

| NHS Ester | Ethanolamine | Adds a hydroxyl group (-OH). | Neutral alternative; mimics PEG polarity. |

| DBCO | Sodium Azide | Forms a stable triazole.[4][5] | Toxic. Use only for waste or non-biological samples. |

| DBCO | Azido-PEG-Alcohol | Forms a hydrophilic triazole. | Best for Bio-Assays. Caps unreacted DBCO without toxicity. |

CRITICAL WARNING: Never use

-Mercaptoethanol (BME) , DTT , or TCEP to quench this specific linker. These reducing agents will cleave the internal disulfide (SS) bond, releasing the DBCO headgroup and ruining the conjugation.

Experimental Protocols

Phase A: Protein Activation & NHS Quenching

Objective: Attach the linker to the protein (Antibody/Enzyme) and neutralize excess NHS ester.

Materials:

-

Protein (1–5 mg/mL in PBS, pH 7.4, amine-free).

-

DBCO-PEG3-SS-NHS Ester (10 mM in dry DMSO).

-

Quencher: 1 M Tris-HCl, pH 8.0.

-

Desalting Column (e.g., Zeba Spin, 7K MWCO).

Step-by-Step:

-

Calculation: Determine the molar excess of linker needed (typically 10–20x for antibodies).

-

Reaction: Add the linker to the protein solution. Gently invert to mix.

-

Note: Keep final DMSO concentration < 10% to prevent protein denaturation.

-

-

Incubation: Incubate at Room Temperature (RT) for 30–60 minutes.

-

The Quench (Critical Step):

-

Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM in the reaction mixture.

-

Example: For 1 mL reaction, add 50 µL of 1 M Tris.

-

Incubate for 15 minutes at RT.

-

Mechanism:[][7][8] The high concentration of Tris amines rapidly consumes remaining NHS esters, converting them into stable amide bonds.

-

-

Purification: Immediately pass the quenched reaction through a desalting column equilibrated with PBS. This removes the "quenched" free linker (Tris-Linker-DBCO) and organic solvent.

Phase B: The Click Reaction & DBCO Capping (Optional)

Objective: Conjugate the payload (Azide) and deactivate any remaining DBCO sites.

Context: Usually, you want the DBCO to remain active for the target. However, if you are performing a pulse-chase experiment or need to ensure no off-target clicking occurs later, you must "cap" the DBCO.

Step-by-Step:

-

Click Reaction: React the DBCO-labeled protein with your Azide-Payload (typically 1.5–5 molar excess over DBCO) for 1–4 hours.

-

DBCO Capping (If required):

Quality Control & Analytics

Validation is based on the distinct absorbance signature of the DBCO group.

-

Protein Absorbance: 280 nm (

)[2] -

DBCO Absorbance: 309 nm (

)[2][4][9] -

DBCO Extinction Coefficient (

): ~12,000 -

Correction Factor (CF): ~1.09 (Absorbance of DBCO at 280 nm relative to 309 nm).

Calculation of Degree of Labeling (DOL):

[9]Visualizing the Workflow

The following diagram illustrates the chemical pathway, highlighting the critical "No Reduction" zone to protect the disulfide bond.

Figure 1: Reaction workflow for DBCO-PEG3-SS-NHS. Note the critical exclusion of reducing agents to preserve the disulfide bridge.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS/Maleimide/Click chemistries).

-

Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Quenching Protocols.

-

Click Chemistry Tools. DBCO-PEG-SS-NHS Ester Product & Protocol Guide.

-

BroadPharm. DBCO-Azide Ligation Protocol and Troubleshooting.

-

Vector Laboratories. SoluLINK Bioconjugation Protocols: DBCO Quantitation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. DBCO-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. broadpharm.com [broadpharm.com]

- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. interchim.fr [interchim.fr]

Troubleshooting & Optimization

Technical Support Center: Navigating Disulfide Bond Cleavage in Biological Buffers

Welcome to the technical support center for disulfide bond cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the reduction of disulfide bonds in proteins and other biomolecules within biological buffers. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to help you achieve reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theory and practice of disulfide bond reduction.

Q1: Why is my disulfide bond reduction incomplete?

A1: Incomplete reduction is a frequent issue with several potential causes:

-

Suboptimal Reducing Agent Concentration: The concentration of the reducing agent may be insufficient to drive the reaction to completion, especially if the disulfide bond is sterically hindered or if the protein concentration is high. It is crucial to use a sufficient molar excess of the reducing agent over the disulfide bonds.

-

Incorrect pH: The efficiency of thiol-based reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol (BME) is highly pH-dependent. Their reducing power relies on the thiolate anion (S⁻), which is more prevalent at a pH above the pKa of the thiol group (for DTT, the pKa is around 8.3). Therefore, performing the reduction at a pH below 7 can significantly slow down the reaction rate.[1]

-

Low Temperature: Reduction reactions are generally slower at lower temperatures. While some protocols are performed at 4°C to minimize protein degradation, this may necessitate a longer incubation time or a higher concentration of the reducing agent to achieve complete cleavage.

-

Presence of Oxidizing Agents: The presence of dissolved oxygen or other oxidizing species in the buffer can re-oxidize the newly formed thiols, leading to an equilibrium that favors the disulfide-bonded state. Degassing buffers can help mitigate this issue.

-

Steric Hindrance: Some disulfide bonds are buried within the protein's three-dimensional structure, making them inaccessible to the reducing agent. The addition of a denaturant, such as urea or guanidine hydrochloride, can unfold the protein and expose these buried disulfide bonds.[2][3]

Q2: My protein is aggregating after adding the reducing agent. What is happening?

A2: Protein aggregation upon reduction of disulfide bonds can occur due to a few key reasons:

-

Loss of Structural Integrity: Disulfide bonds are critical for maintaining the correct tertiary and quaternary structure of many proteins.[4][5] Cleaving these bonds can lead to protein unfolding and exposure of hydrophobic regions that were previously buried. These exposed hydrophobic patches can then interact between protein molecules, leading to aggregation.

-

Incorrect Buffer Conditions: The buffer composition, including pH and ionic strength, can influence protein stability.[6][7] If the buffer conditions are not optimal for the reduced, unfolded state of the protein, it may be more prone to aggregation.

-

Intermolecular Disulfide Scrambling: In cases of incomplete reduction or the presence of oxidizing agents, newly formed free thiols can incorrectly form new intermolecular disulfide bonds, leading to the formation of protein oligomers and aggregates.[8]

Q3: Can I use the same reducing agent for all my downstream applications?

A3: Not necessarily. The choice of reducing agent can significantly impact downstream experimental steps.

-

Labeling with Maleimides: If you plan to label the newly formed thiols with maleimide-based reagents, it is generally recommended to use Tris(2-carboxyethyl)phosphine (TCEP) instead of DTT or BME.[9][10] DTT and BME themselves contain thiol groups and will react with the maleimide, thus competing with your protein of interest and reducing labeling efficiency.[9]

-

Immobilized Metal Affinity Chromatography (IMAC): When working with histidine-tagged proteins and IMAC resins charged with metal ions like nickel (Ni²⁺) or cobalt (Co²⁺), DTT should be used with caution as it can reduce the metal ions, leading to their stripping from the column and a loss of binding capacity.[11] TCEP is a better choice in this scenario as it is less reactive towards these metal ions.[11][12]

-

Mass Spectrometry: For mass spectrometry applications, TCEP is often preferred because it is non-volatile and does not contain sulfur, which can simplify spectral analysis.[12]

Q4: How can I confirm that all disulfide bonds have been cleaved?

A4: Quantifying the extent of disulfide bond reduction is crucial for consistent results. The most common method is the Ellman's Test , which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[13][14] DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[13][15] By comparing the amount of free thiols before and after the reduction reaction, you can determine the efficiency of the cleavage.

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem 1: Incomplete Disulfide Bond Reduction

| Symptom | Potential Cause | Troubleshooting Steps |

| Low yield of free thiols (confirmed by Ellman's test) | Insufficient reducing agent | Increase the molar excess of the reducing agent (e.g., from 10-fold to 50-fold or higher). |

| Suboptimal pH | For DTT and BME, ensure the buffer pH is between 7.5 and 8.5. For TCEP, a wider pH range is acceptable.[12] | |

| Low reaction temperature | Increase the incubation temperature (e.g., to 37°C or 50°C) for a shorter period. Monitor protein stability at higher temperatures. | |

| Sterically hindered disulfide bonds | Add a denaturant like 6 M Guanidine-HCl or 8 M Urea to the reduction buffer to unfold the protein. | |

| Re-formation of disulfide bonds | Presence of oxygen | Degas your buffers by sparging with nitrogen or argon gas before use. |

Problem 2: Protein Precipitation or Aggregation During Reduction

| Symptom | Potential Cause | Troubleshooting Steps |

| Visible precipitate or cloudiness in the sample | Exposure of hydrophobic regions upon unfolding | Include a mild non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) or a stabilizing osmolyte (e.g., sucrose or glycerol) in the reduction buffer. |

| Incorrect buffer conditions | Optimize the buffer pH and ionic strength. Perform a buffer screen to identify conditions that maintain the solubility of the reduced protein. | |

| Intermolecular disulfide bond formation | Ensure complete reduction by optimizing the reducing agent concentration and reaction time. After reduction, consider alkylating the free thiols with reagents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent re-oxidation.[16] |

Problem 3: Interference with Downstream Applications

| Symptom | Potential Cause | Troubleshooting Steps |

| Low efficiency of maleimide labeling | Competition from thiol-containing reducing agents | Use TCEP for the reduction step. If DTT or BME must be used, they must be removed prior to labeling, for example, by dialysis or using a desalting column. |

| Loss of protein from IMAC column | Reduction of metal ions by the reducing agent | Use TCEP instead of DTT or BME. If DTT must be present, use a lower concentration and perform the binding step at 4°C to minimize metal reduction. |

| Unexpected adducts in mass spectrometry | Side reactions of the reducing agent | Be aware of potential side reactions. For instance, TCEP can sometimes cause peptide bond cleavage under specific conditions.[17] Use the lowest effective concentration of the reducing agent and control incubation times. |

III. Experimental Protocols & Workflows

Protocol 1: Standard Disulfide Bond Reduction with DTT

-

Prepare the Reduction Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA. Degas the buffer thoroughly.

-

Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water.

-

Protein Sample Preparation: Dilute your protein to the desired concentration in the reduction buffer.

-

Initiate Reduction: Add the DTT stock solution to the protein sample to a final concentration of 10-20 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Verification (Optional but Recommended): Use the Ellman's Test (see Protocol 3) to confirm complete reduction.

-

Downstream Processing: Proceed with your experiment or remove excess DTT if necessary.

Protocol 2: Disulfide Bond Reduction with TCEP for Maleimide Labeling

-

Prepare the Reduction Buffer: 100 mM Phosphate buffer, pH 7.2, containing 1 mM EDTA. Note: TCEP can be less stable in phosphate buffers at neutral pH, so prepare the buffer fresh.[9][12]

-

Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in deionized water. The pH of this solution will be acidic, so adjust the pH of your final reaction mixture if necessary.

-

Protein Sample Preparation: Dilute your protein in the reduction buffer.

-

Initiate Reduction: Add the TCEP stock solution to a final concentration of 5-10 mM.

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Proceed to Labeling: The excess TCEP does not need to be removed before adding the maleimide-based label.

Protocol 3: Quantification of Free Thiols using Ellman's Test

-

Prepare Ellman's Reagent: Dissolve 4 mg of DTNB in 1 mL of 0.1 M sodium phosphate buffer, pH 8.0.

-

Prepare a Cysteine Standard Curve:

-

Prepare a 10 mM stock solution of L-cysteine in 0.1 M sodium phosphate buffer, pH 8.0.

-

Create a series of dilutions ranging from 0 to 1 mM.

-

-

Sample and Standard Measurement:

-

In a 96-well plate, add 20 µL of each standard or your protein sample (before and after reduction).

-

Add 180 µL of 0.1 M sodium phosphate buffer, pH 8.0.

-

Add 10 µL of Ellman's Reagent to each well.

-

Incubate for 15 minutes at room temperature, protected from light.

-

-

Read Absorbance: Measure the absorbance at 412 nm using a plate reader.

-

Calculate Thiol Concentration: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

IV. Visual Guides

Workflow for Troubleshooting Incomplete Disulfide Reduction

Caption: Troubleshooting flowchart for incomplete disulfide bond reduction.

Mechanism of Disulfide Reduction by DTT

Caption: Schematic of disulfide bond reduction in a protein by DTT.

V. References

-

Vertex AI Search. (n.d.). Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? Retrieved February 7, 2026, from

-

AG Scientific. (n.d.). TCEP HCl vs DTT: Preferred Reducing Agents. Retrieved February 7, 2026, from

-

Rajagopalan, L., et al. (2020). The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein. Scientific Reports, 10(1), 1-10. Retrieved February 7, 2026, from

-

GoldBio. (n.d.). All about TCEP—the Odorless Reducing Agent. Retrieved February 7, 2026, from

-

ResearchGate. (2013). Which reducing agent do you prefer? Retrieved February 7, 2026, from

-

Google Patents. (1995). Method of inhibiting reduction of disulfide bonds. Retrieved February 7, 2026, from

-

Proteomics and Mass Spectrometry Core Facility. (2014). TCEP or DTT? Retrieved February 7, 2026, from

-

Paulsen, C. E., & Carroll, K. S. (2013). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Protein Science, 71(1), 14-15. Retrieved February 7, 2026, from

-

Liu, H., et al. (2017). Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. Biotechnology and Bioengineering, 114(2), 356-365. Retrieved February 7, 2026, from

-

Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. Retrieved February 7, 2026, from

-

The Bumbling Biochemist. (2022). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. Retrieved February 7, 2026, from

-

Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved February 7, 2026, from

-

Thermo Fisher Scientific. (n.d.). Protein Denaturing and Reducing Agents. Retrieved February 7, 2026, from

-

PubMed. (1994). Acidification and disulfide reduction can be sufficient to allow intact proteins to bind class II MHC. Retrieved February 7, 2026, from

-

PubMed Central. (2010). Quantification of Thiols and Disulfides. Retrieved February 7, 2026, from

-

Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved February 7, 2026, from

-

PubMed. (2010). Rapid and irreversible reduction of protein disulfide bonds. Retrieved February 7, 2026, from

-

Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds. Retrieved February 7, 2026, from

-

BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved February 7, 2026, from

-

BroadPharm. (2022). Ellman's Assay Protocol. Retrieved February 7, 2026, from

-

MetwareBio. (n.d.). Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting. Retrieved February 7, 2026, from

-

ResearchGate. (2025). The effects of buffers and pH on the thermal stability, unfolding and substrate binding of RecA. Retrieved February 7, 2026, from

Sources

- 1. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 2. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 4. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]

- 5. youtube.com [youtube.com]

- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rapidnovor.com [rapidnovor.com]

- 9. goldbio.com [goldbio.com]

- 10. mstechno.co.jp [mstechno.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. agscientific.com [agscientific.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]

- 17. The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: DBCO-PEG3-SS-NHS Ester Conjugates

<_ _ a>

Welcome to the technical support center for DBCO-PEG3-SS-NHS ester conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome challenges related to non-specific binding and ensure the success of your conjugation experiments.

Introduction to DBCO-PEG3-SS-NHS Ester

The DBCO-PEG3-SS-NHS ester is a heterobifunctional crosslinker with three key components:

-

An N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines (-NH₂) on proteins and other biomolecules.

-

A polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance.

-

A dibenzocyclooctyne (DBCO) group for copper-free "click chemistry" reactions with azide-containing molecules.

-

A disulfide (SS) bond , which acts as a cleavable linker in reducing environments.

This reagent is a powerful tool for creating precisely engineered biomolecules, such as antibody-drug conjugates (ADCs). However, non-specific binding (NSB) can be a significant hurdle, leading to high background signals and inaccurate results. This guide will help you diagnose and resolve these issues.

Troubleshooting Guide: High Non-Specific Binding (NSB)

High background signal is a common problem that can obscure experimental results. Below are common causes and solutions.

Problem: High background signal in all samples, including negative controls.

This suggests that the conjugate is binding indiscriminately to surfaces or other proteins. The cause can often be traced to one of the components of the linker itself or the reaction conditions.

Potential Cause 1: Hydrolyzed or Inactive NHS Ester

-

Scientific Rationale: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at alkaline pH.[1][2][3] A hydrolyzed ester cannot react with the target amine, and the free DBCO-containing molecule can aggregate or bind non-specifically. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2][3]

-

Recommended Solutions:

-

Proper Storage and Handling: Store the DBCO-PEG3-SS-NHS ester at -20°C with a desiccant.[4] Allow the vial to warm to room temperature before opening to prevent condensation.[4][5]

-

Use Anhydrous Solvents: Prepare stock solutions in anhydrous, amine-free solvents like DMSO or DMF immediately before use.[4][6][7] Do not store stock solutions in aqueous buffers.[6]

-

Optimize Reaction pH: Perform the NHS ester conjugation in an amine-free buffer at a pH of 7.2-8.5.[2][6] While a higher pH increases the reaction rate with amines, it also accelerates hydrolysis.[8] A common starting point is 0.1 M phosphate buffer at pH 7.4.[6]

-

Potential Cause 2: Non-Specific Interactions of the DBCO or PEG Moiety

-

Scientific Rationale: The DBCO group is hydrophobic and can participate in non-specific hydrophobic interactions with proteins and surfaces.[9] While the PEG linker is designed to increase hydrophilicity and reduce NSB, it can sometimes still interact non-specifically.[10][11]

-

Recommended Solutions:

-

Add Blocking Agents: Incorporate blocking agents into your buffers. Common choices include:

-

Increase Salt Concentration: Higher salt concentrations (e.g., up to 500 mM NaCl) can reduce non-specific binding caused by electrostatic interactions.[12]

-

Optimize Washing Steps: Increase the number and duration of washing steps after incubation with the conjugate to remove unbound molecules.[13]

-

Potential Cause 3: Aggregation of the Conjugate

-

Scientific Rationale: Although the PEG linker improves solubility, conjugates can aggregate at high concentrations or in suboptimal buffer conditions, leading to precipitation and high background.

-

Recommended Solutions:

-

Filter the Conjugate: Before use, filter the conjugate solution through a 0.22 µm filter to remove any pre-existing aggregates.

-

Optimize Conjugate Concentration: Perform a titration experiment to find the lowest effective concentration of the conjugate that still provides a good specific signal.

-

Ensure Protein Quality: Ensure your target protein is properly folded and free of aggregates before starting the conjugation.

-

Visualizing the Troubleshooting Workflow

The following flowchart outlines a systematic approach to diagnosing and resolving high non-specific binding.

Caption: A flowchart for troubleshooting high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the optimal buffer conditions for labeling with DBCO-PEG3-SS-NHS ester?

A1: The choice of buffer is critical. For the initial NHS ester reaction with a primary amine, use an amine-free buffer with a pH between 7.2 and 8.5.[2] Buffers containing primary amines like Tris will compete with your target molecule for the NHS ester, reducing labeling efficiency.[2][6]

| Buffer | Recommended Concentration | pH Range | Notes |

| Phosphate-Buffered Saline (PBS) | 100 mM | 7.2 - 7.5 | Most common choice; non-interfering. |

| HEPES | 20-100 mM | 7.2 - 8.0 | Good buffering capacity in the optimal range. |

| Borate | 50 mM | 8.0 - 9.0 | Can be used, but higher pH increases hydrolysis rate.[2] |

| Bicarbonate | 100 mM | 8.3 - 8.5 | Effective, but pH can be less stable.[6] |

Q2: How can I confirm that my protein is successfully labeled?

A2: Several methods can be used to confirm labeling:

-

SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of your protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate confirmation and can determine the number of conjugates per protein molecule.

-

UV-Vis Spectroscopy: If the molecule to be "clicked" to the DBCO group has a distinct absorbance, you can use spectroscopy to confirm the second step of the conjugation. The DBCO group itself has a characteristic absorbance around 310 nm.[14]

Q3: What is the purpose of the disulfide (SS) bond in this linker?

A3: The disulfide bond serves as a cleavable linker.[15] It is stable in the extracellular environment but is readily cleaved by reducing agents like glutathione, which is present at high concentrations inside cells.[15][] This feature is particularly useful for antibody-drug conjugates (ADCs), as it allows for the specific release of a therapeutic payload inside the target cell.[17][18]

Q4: How should I remove unreacted DBCO-PEG3-SS-NHS ester after the labeling reaction?

A4: It is crucial to remove any unreacted conjugate to prevent it from interfering with downstream applications.[19][20] Common methods include:

-

Size Exclusion Chromatography (SEC) / Gel Filtration: This is a very effective method for separating the larger labeled protein from the smaller, unreacted linker.[21]

-

Dialysis or Diafiltration: Using a dialysis membrane or centrifugal filter with an appropriate molecular weight cutoff (MWCO) can efficiently remove small molecules.[22][23]

-

Acetone Precipitation: For some proteins, precipitation with cold acetone can be used to separate the protein from the soluble, unreacted linker.[23]

Experimental Protocols

Protocol 1: General Protocol for Labeling an Antibody with DBCO-PEG3-SS-NHS Ester

-

Buffer Exchange: Prepare your antibody in an amine-free buffer (e.g., 100 mM PBS, pH 7.4). Ensure the antibody concentration is at least 1-2 mg/mL.[14]

-

Prepare NHS Ester Stock: Immediately before use, dissolve the DBCO-PEG3-SS-NHS ester in anhydrous DMSO to a concentration of 10 mM.[7][14]

-

Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the antibody solution. The final DMSO concentration should ideally be below 20%.[14]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]

-